molecular formula C6H5N3 B1296001 [1,2,3]Triazolo[1,5-a]pyridine CAS No. 274-59-9

[1,2,3]Triazolo[1,5-a]pyridine

Cat. No.: B1296001
CAS No.: 274-59-9
M. Wt: 119.12 g/mol
InChI Key: AQWOIRBQLOOZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,3]Triazolo[1,5-a]pyridine is a heterocyclic compound that consists of a triazole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

[1,2,3]Triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes often results in the inhibition of enzymatic activity, thereby affecting the metabolic pathways of the substrates involved. Additionally, this compound can form stable complexes with metal ions, such as zinc, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction is often mediated by the formation of stable complexes with metal ions, which facilitate the binding of the compound to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other biomolecules . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its ability to form stable complexes with metal ions, which can facilitate its transport and localization . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is often mediated by specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence cellular energy production and apoptosis .

Preparation Methods

The synthesis of [1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of hydrazones derived from pyridine-2-aldehydes or ketones. Another method includes the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization . Industrial production methods often involve these synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyridine is unique among triazolopyridines due to its specific ring fusion and nitrogen atom arrangement. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-6(3-1)5-7-8-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWOIRBQLOOZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181820
Record name (1,2,3)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-59-9
Record name (1,2,3)Triazolo(1,5-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 274-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,3)Triazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,3]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1,2,3)TRIAZOLO(1,5-A)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V46NFC9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,3]Triazolo[1,5-a]pyridine
Reactant of Route 2
[1,2,3]Triazolo[1,5-a]pyridine
Reactant of Route 3
[1,2,3]Triazolo[1,5-a]pyridine
Reactant of Route 4
[1,2,3]Triazolo[1,5-a]pyridine
Reactant of Route 5
[1,2,3]Triazolo[1,5-a]pyridine
Reactant of Route 6
[1,2,3]Triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.